(1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine
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Overview
Description
(1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by its specific stereochemistry, which is denoted by the (1R,2S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine typically involves multiple steps, starting from readily available precursors. One common method involves the use of DL-1-phenyl-2-(1-pyrrolidinyl)-1-acetone as the starting material. This compound undergoes fractionation, racemization, and reduction steps to yield the desired product. The reaction conditions are generally mild, and the process is designed to ensure high optical purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for scalability and cost-effectiveness. The process involves the use of easily recyclable resolving agents and conditions that ensure high recovery rates. The racemization step is carried out under weak basic conditions to achieve high yields, while the reduction step ensures the final product’s optical purity .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions are used to convert the compound into its reduced form, often involving hydrogenation or the use of reducing agents.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but are generally optimized to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
(1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: This compound shares a similar structural motif and is used in similar applications, including as a monoamine oxidase inhibitor.
(1R,2S)-(+)-cis-1-Amino-2-indanol: Another chiral compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
What sets (1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine apart from similar compounds is its unique stereochemistry and the specific functional groups attached to its core structure. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities, making it a valuable compound in various research fields .
Properties
IUPAC Name |
(1R,2S)-1-phenyl-2-pyrrolidin-1-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11(15-9-5-6-10-15)13(14)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10,14H2,1H3/t11-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFCLYMKKNXXHS-AAEUAGOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)N)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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